
Spectroscopic comparison of "3-Bromo-4-
methoxyphenylacetic acid" and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Bromo-4-methoxyphenylacetic

acid

Cat. No.: B1266610 Get Quote

A Spectroscopic Comparison of 3-Bromo-4-
methoxyphenylacetic Acid and Its Precursor
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate,

3-Bromo-4-methoxyphenylacetic acid, and its common precursor, 4-methoxyphenylacetic

acid. The data presented herein is intended to assist researchers in compound identification,

purity assessment, and reaction monitoring during the synthesis of this and related molecules.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Bromo-4-
methoxyphenylacetic acid and its precursor, 4-methoxyphenylacetic acid. This data is

essential for distinguishing between the two compounds and for confirming the success of the

bromination reaction.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Name Chemical Shift (δ) ppm

4-Methoxyphenylacetic acid
7.22-7.20 (d, 2H), 6.89-6.87 (d, 2H), 3.81 (s,

3H), 3.60 (s, 2H)

3-Bromo-4-methoxyphenylacetic acid
7.48 (d, 1H), 7.19 (dd, 1H), 6.86 (d, 1H), 3.89 (s,

3H), 3.56 (s, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Name Chemical Shift (δ) ppm

4-Methoxyphenylacetic acid
178.57, 159.03, 130.60, 125.54, 114.26, 55.44,

40.3

3-Bromo-4-methoxyphenylacetic acid
178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9,

56.5, 39.9[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound Name Key Absorptions (cm⁻¹)

4-Methoxyphenylacetic acid

Broad O-H stretch (carboxylic acid), C=O

stretch (carboxylic acid), C-O stretch (ether and

acid), aromatic C-H and C=C stretches.

3-Bromo-4-methoxyphenylacetic acid

Broad O-H stretch (carboxylic acid), C=O

stretch (carboxylic acid), C-O stretch (ether and

acid), aromatic C-H and C=C stretches, C-Br

stretch.

Table 4: Mass Spectrometry Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0089
http://www.orgsyn.org/demo.aspx?prep=CV2P0089
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Name Molecular Ion (m/z) and Key Fragments

4-Methoxyphenylacetic acid

[M]+ at m/z 166. Key fragments may include

loss of -COOH and other characteristic

cleavages.

3-Bromo-4-methoxyphenylacetic acid

[M]+ showing characteristic isotopic pattern for

bromine at m/z 244 and 246. Key fragments

often show the loss of the carboxylic acid group.

Synthetic Pathway and Experimental Protocol
The primary route for the synthesis of 3-Bromo-4-methoxyphenylacetic acid is through the

regioselective bromination of its precursor, 4-methoxyphenylacetic acid.

4-Methoxyphenylacetic acid

3-Bromo-4-methoxyphenylacetic acid

Bromination

Bromine
A cetic Acid

Click to download full resolution via product page

Caption: Synthetic route from 4-methoxyphenylacetic acid to 3-Bromo-4-
methoxyphenylacetic acid.

Experimental Protocol: Synthesis of 3-Bromo-4-
methoxyphenylacetic acid
This protocol is adapted from a published procedure and outlines the regioselective

bromination of 4-methoxyphenylacetic acid.[1]

Materials:

4-methoxyphenylacetic acid
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Bromine

Glacial acetic acid

Ice-water

Procedure:

A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) is

prepared in a suitable reaction vessel with stirring.

A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) is added

dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

The reaction mixture is then stirred at room temperature for an additional 60 minutes.

After the reaction is complete, the mixture is poured into 500 ml of ice-water.

The resulting pale yellow, turbid mixture is stirred for 10 minutes to allow for complete

precipitation of the product.

The precipitate is collected by filtration and rinsed with three portions of ice-water (10 ml

each).

The collected solid is air-dried for 20 minutes.

For further purification, the crude product can be recrystallized from hot xylene to yield a

white crystalline powder.

This guide provides a foundational set of data and a reliable synthetic method for 3-Bromo-4-
methoxyphenylacetic acid. Researchers are encouraged to consult the cited literature for

further details and to perform their own analytical characterization to ensure the identity and

purity of their synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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